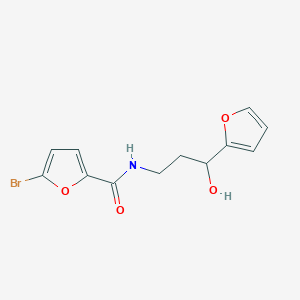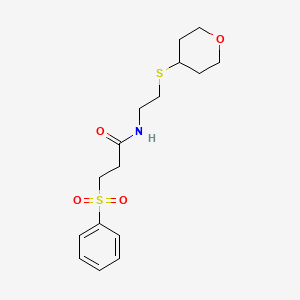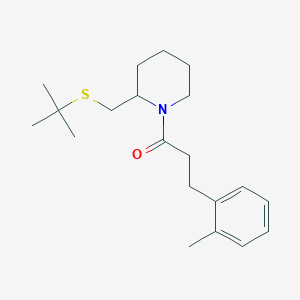
3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with various reagents to introduce different functional groups. For example, 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one was reacted with acetylacetone, ethyl acetoacetate, and diethylmalonate to afford alkylation products, which were further reacted to yield heterocyclic derivatives . Another synthesis method involves the reaction of dimethyl acetylenedicarboxylate with 2,3-dihydro-2-thioxoquinazolin-4(1H)-one to produce cycloadducts . These methods demonstrate the versatility of quinazolinone chemistry and the potential for creating a wide array of derivatives with varying biological activities.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. For instance, the structures of new thioxoquinazolinone derivatives were confirmed using FTIR, 1H-NMR, and mass spectral data . Additionally, DFT calculations, along with FT-IR and FT-Raman spectroscopy, have been used to study the structural and vibrational properties of these compounds . These analyses provide insights into the electronic and geometric configurations that may influence the biological activity of the molecules.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, cycloaddition, and complexation with metal ions. The reactivity of these compounds allows for the introduction of different substituents, which can significantly alter their biological properties. For example, the complexation of a quinazolinone derivative with transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) was studied to understand its coordinating behavior . The ability to form complexes with metals can lead to changes in biological activity, as observed in the anti-inflammatory and analgesic activities of these complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various functional groups can enhance these properties, making the compounds more suitable for biological applications. The antimicrobial and anticonvulsant activities of these compounds are often evaluated in vitro, providing a measure of their potential therapeutic value . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, such as enzymes or receptors, which is crucial for understanding their mechanism of action [3, 5].
Applications De Recherche Scientifique
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , have been synthesized and evaluated for their in vitro antitumor activity. The research found that certain analogues displayed significant broad-spectrum antitumor activities. These compounds were considerably more potent compared to the positive control, 5-fluorouracil, highlighting their potential in cancer therapy. Molecular docking studies further supported these findings, showing similar binding modes to known antitumor agents, suggesting a mechanism through inhibition of specific kinases such as EGFR-TK and B-RAF kinase, which are critical in the development of various cancer types (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Another study focused on the synthesis of novel derivatives of 2-thioxoquinazolin-4(3H)-ones, which share a core structure with the compound . These derivatives were evaluated for their antimicrobial and anticonvulsant activities. Selected compounds showed broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. Furthermore, certain derivatives demonstrated potent anticonvulsant activity, as assessed by the maximal electroshock (MES) convulsion method, indicating their potential as leads for the development of new antimicrobial and anticonvulsant medications (A. Rajasekaran et al., 2013).
Anticancer Agents Development
Research into the development of anticancer agents led to the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, closely related to the chemical . These compounds were tested against various cancer cell lines, including A549, HeLa, MCF-7, and U2OS. The study revealed that many of these compounds exhibited moderate to high antitumor activities, with some showing more potent inhibitory effects than the positive control, 5-fluorouracil. One compound, in particular, demonstrated a significant ability to induce apoptosis in HeLa cells, suggesting its potential as a novel anticancer agent (Yilin Fang et al., 2016).
Propriétés
IUPAC Name |
3-[2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O7S/c1-38-25-10-7-18(15-26(25)39-2)11-13-30-27(36)12-14-32-28(37)20-5-3-4-6-21(20)31-29(32)40-17-24(35)19-8-9-22(33)23(34)16-19/h3-10,15-16,33-34H,11-14,17H2,1-2H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVAAGVDCWCIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=C(C=C4)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)


![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)



